ethyl N-[2-(aminomethyl)-1-(4-methoxyphenyl)-3-methylbutyl]carbamate
CAS No.:
Cat. No.: VC16688048
Molecular Formula: C16H26N2O3
Molecular Weight: 294.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H26N2O3 |
|---|---|
| Molecular Weight | 294.39 g/mol |
| IUPAC Name | ethyl N-[2-(aminomethyl)-1-(4-methoxyphenyl)-3-methylbutyl]carbamate |
| Standard InChI | InChI=1S/C16H26N2O3/c1-5-21-16(19)18-15(14(10-17)11(2)3)12-6-8-13(20-4)9-7-12/h6-9,11,14-15H,5,10,17H2,1-4H3,(H,18,19) |
| Standard InChI Key | YLBOQGDTUYPDGE-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)NC(C1=CC=C(C=C1)OC)C(CN)C(C)C |
Introduction
Chemical Structure and Nomenclature
The IUPAC name ethyl N-[2-(aminomethyl)-1-(4-methoxyphenyl)-3-methylbutyl]carbamate reflects its structural components:
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Ethyl carbamate backbone: Provides ester functionality typical of carbamates.
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4-Methoxyphenyl group: Introduces aromaticity and potential for π-stacking interactions.
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Branched alkyl chain: Features a 3-methylbutyl group with an aminomethyl substituent, contributing to steric bulk and basicity.
The SMILES notation \text{CCOC(=O)NC(C1=CC=C(C=C1)OC)C(CN)C(C)C and InChIKey encode its connectivity and stereochemical details.
Physicochemical Properties
Key properties derived from experimental data include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 294.39 g/mol | |
| Density | ~1.2 g/cm³ (estimated) | |
| Solubility | Likely polar aprotic solvents | |
| Stability | Hydrolytically sensitive |
The compound’s solubility profile aligns with carbamates, which generally dissolve in dimethyl sulfoxide (DMSO) or dichloromethane . Its stability under acidic or basic conditions remains uncharacterized but warrants caution during handling.
Synthetic Pathways
While explicit synthesis protocols for this compound are proprietary, general carbamate synthesis strategies involve:
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Phosgene Derivatives: Reaction of alcohols with phosgene analogs (e.g., p-nitrophenyl chloroformate) to form mixed carbonates, followed by amine displacement .
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Carbamoyl Chlorides: Condensation of carbamoyl chlorides with alcohols under basic conditions.
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Enzyme-Mediated Routes: Lipase-catalyzed transesterification for enantioselective synthesis .
For ethyl N-[2-(aminomethyl)-1-(4-methoxyphenyl)-3-methylbutyl]carbamate, a plausible route involves:
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Step 1: Protection of the amine group in 2-(aminomethyl)-1-(4-methoxyphenyl)-3-methylbutanol.
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Step 2: Reaction with ethyl chloroformate in the presence of a base like triethylamine.
Comparative Analysis with Related Carbamates
Carbamates exhibit diverse bioactivities depending on substituents. The table below contrasts key features:
The methoxyphenyl group in the target compound may enhance binding to hydrophobic enzyme pockets, while the aminomethyl group could facilitate protonation at physiological pH .
Recent Advances in Carbamate Research
Recent studies highlight carbamates’ versatility:
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PROTACs: Carbamate linkers in proteolysis-targeting chimeras enhance degradation of oncoproteins .
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Covalent Inhibitors: Irreversible binding to cysteine residues in kinases .
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Prodrug Design: Masking phenolic OH groups as carbamates improves oral bioavailability .
These advancements suggest untapped potential for ethyl N-[2-(aminomethyl)-1-(4-methoxyphenyl)-3-methylbutyl]carbamate in targeted therapies.
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